molecular formula C16H21N3O4S B2527757 2-(2-((4-Ethylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione CAS No. 1170058-86-2

2-(2-((4-Ethylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione

Cat. No.: B2527757
CAS No.: 1170058-86-2
M. Wt: 351.42
InChI Key: KVNODJJVKMLBIY-UHFFFAOYSA-N
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Description

2-(2-((4-Ethylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C16H21N3O4S and its molecular weight is 351.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Research has focused on synthesizing derivatives of isoindoline-1,3-dione and arylpiperazine compounds through various methods, including crystal structure analysis and density functional theory (DFT). These methods aim to determine the exact structure and potential applications of these compounds, such as antimicrobial activities (Ghabbour & Qabeel, 2016; Zhou et al., 2017).
  • Molecular Docking Studies : These studies are used to predict the interaction between a molecule and a target protein, potentially leading to new drug discoveries. Such research has shown that isoindoline-1,3-dione derivatives can exhibit moderate antimicrobial activity (Ghabbour & Qabeel, 2016).

Antimicrobial and Antitumor Activity

  • Antimicrobial Activity : Some studies have reported the synthesis of arylpiperazine derivatives with observed antimicrobial properties, indicating their potential use in medical applications to combat microbial infections (Zhou et al., 2017).
  • Antitumor Activity : Arylpiperazine derivatives have also been found to possess antitumor activity, which could make them valuable in the development of new cancer treatments. The exact mechanisms of action and potential targets of these compounds in cancer cells are subjects of ongoing research (Zhou et al., 2017).

Green Chemistry and Catalysis

  • Green Synthesis : Efforts have been made to develop greener and more sustainable methods for synthesizing isoindoline-1,3-dione derivatives. One such approach involves using water extracts of onion peel ash as a green catalyst, highlighting the push towards eco-friendly chemical synthesis (Journal et al., 2019).

Molecular Structure

  • Crystal Structure Analysis : Detailed analysis of crystal structures provides insights into the molecular arrangement and potential interactions of these compounds, which is crucial for understanding their physical and chemical properties. This research is essential for applications ranging from material science to pharmaceuticals (Duru et al., 2018).

Mechanism of Action

Target of Action

The primary target of 2-(2-((4-Ethylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione is the dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, cognition, and reward.

Mode of Action

The compound interacts with the dopamine receptor D2, potentially modulating its activity

Biochemical Pathways

The compound’s interaction with the dopamine receptor D2 suggests it may influence dopaminergic pathways . These pathways are involved in a wide range of neurological processes, including motor control, reward, and the regulation of prolactin secretion.

Result of Action

One study suggests that isoindoline derivatives may have potential applications as antipsychotic agents .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds can function as potential acetylcholinesterase inhibitors . This suggests that 2-(2-((4-Ethylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione may interact with enzymes such as acetylcholinesterase, influencing biochemical reactions.

Cellular Effects

Given its potential role as an acetylcholinesterase inhibitor , it may influence cell function by prolonging the action of acetylcholine in the synaptic cleft, which could impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Similar compounds have been shown to inhibit acetylcholinesterase , suggesting that this compound may exert its effects at the molecular level through enzyme inhibition.

Properties

IUPAC Name

2-[2-(4-ethylpiperazin-1-yl)sulfonylethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-2-17-7-9-18(10-8-17)24(22,23)12-11-19-15(20)13-5-3-4-6-14(13)16(19)21/h3-6H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNODJJVKMLBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.